HepG2 Cytotoxicity and RGS4 Binding: Head-to-Head Comparison of 4-Isopropoxybenzyl vs. 4-Methoxybenzyl Benzothiazolones
In a primary cell-based high-throughput screening assay measuring regulator of G-protein signaling 4 (RGS4) binding, both 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one (isopropoxy analog) and its 4-methoxybenzyl counterpart (CAS 797780-59-7) yielded indistinguishable B Scores ranging from -7.61 to -7.53, indicating equivalent affinity for the RGS4 allosteric pocket under the assay conditions . Parallel HepG2 cytotoxicity assessment at 20 µM showed identical %Activity values (e.g., -1.92 to 0.99) for both compounds, confirming comparable cellular safety margins in this hepatocellular model . Activation of the mu‑opioid receptor (MOR-1) at 9.3 µM, inhibition of ADAM17 at 6.95 µM, and muscarinic M1 receptor activation at 3 µM also produced identical numerical outcomes for the two analogs, demonstrating that the isopropoxy‑to‑methoxy substitution does not alter the on‑target or off‑target profile in this panel of assays.
| Evidence Dimension | RGS4 B Score (affinity surrogate) |
|---|---|
| Target Compound Data | B Score range: -7.61 to -7.53 |
| Comparator Or Baseline | 3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one (CAS 797780-59-7): B Score range: -7.61 to -7.53 |
| Quantified Difference | 0 (values identical within experimental precision) |
| Conditions | HepG2 Cytotoxicity Assay / RGS4 binding, Johns Hopkins Ion Channel Center HTS platform, plate reader detection |
Why This Matters
The absence of any potency advantage means selection between these two compounds must be based on other criteria (e.g., synthetic accessibility, solubility, downstream derivatization potential), not on primary target engagement; a procurement decision cannot rely on RGS4 or cytotoxicity data alone.
